molecular formula C17H17FN6O B2824126 1-(4-fluorobenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034505-27-4

1-(4-fluorobenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2824126
CAS No.: 2034505-27-4
M. Wt: 340.362
InChI Key: DIOIYMKKUUIRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorobenzyl)-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H17FN6O and its molecular weight is 340.362. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Compounds with similar structures have been synthesized and characterized using a range of spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, UV–Vis, and X-ray diffraction. These studies often aim to understand the compound's geometry, electronic structure, and reactivity, providing insights into their potential applications in material science and drug development (Haroon et al., 2019).

Biological Activity

  • Research on structurally similar compounds has shown potential biological activities, such as antagonist activity against specific receptors, indicating possible therapeutic applications. For example, studies on 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones have demonstrated significant Neuropeptide S antagonist activity, suggesting a role in neuromodulation and potential therapeutic uses in disorders related to the neuropeptide S system (Zhang et al., 2008).

Chemical Reactivity and Applications

  • The reactivity and chemical properties of similar compounds have been investigated for various applications, including as inhibitors for specific enzymes or biological pathways. For instance, derivatives of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates have shown activity against Mycobacterium tuberculosis, indicating potential use in developing new antituberculosis agents (Jeankumar et al., 2013).

Material Science

  • Certain compounds with urea functionalities have been studied for their nonlinear optical (NLO) properties, which could make them suitable for technological applications in the field of optoelectronics and photonics. Such studies help in understanding the electronic transitions and charge transfer processes within these molecules, which are critical for their NLO behavior (Haroon et al., 2019).

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-14-3-1-13(2-4-14)11-22-17(25)21-8-10-24-9-5-15(23-24)16-12-19-6-7-20-16/h1-7,9,12H,8,10-11H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOIYMKKUUIRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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